molecular formula C15H11N3O6 B10957975 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B10957975
M. Wt: 329.26 g/mol
InChI Key: FMHVZKUENFROAM-FRKPEAEDSA-N
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Description

N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen-nitrogen (N-N) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can enhance its biological activity. It can also interact with cellular enzymes and proteins, leading to the modulation of biochemical pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 2-hydroxy-5-nitrophenyl hydrogen sulfate

Uniqueness

N’-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a nitro group and a benzodioxole moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H11N3O6

Molecular Weight

329.26 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H11N3O6/c19-12-3-2-11(18(21)22)5-10(12)7-16-17-15(20)9-1-4-13-14(6-9)24-8-23-13/h1-7,19H,8H2,(H,17,20)/b16-7+

InChI Key

FMHVZKUENFROAM-FRKPEAEDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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